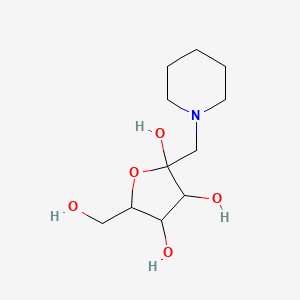
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol is a complex organic compound that features a piperidine ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol typically involves multi-step organic reactions. One possible route could involve the protection of hydroxyl groups, followed by the introduction of the piperidine moiety through nucleophilic substitution. Deprotection steps would then yield the final compound. Reaction conditions such as temperature, solvents, and catalysts would be optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving strong nucleophiles like NaNH2 (Sodium amide) or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or ketones, while reduction could produce primary or secondary alcohols.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a building block for biologically active compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 5-(Hydroxymethyl)-2-(methylamino)methyl oxolane-2,3,4-triol
- 5-(Hydroxymethyl)-2-(ethylamino)methyl oxolane-2,3,4-triol
Uniqueness
The uniqueness of 5-(Hydroxymethyl)-2-(piperidin-1-ylmethyl)tetrahydrofuran-2,3,4-triol lies in its specific structural features, such as the presence of the piperidine ring and multiple hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
61819-69-0 |
|---|---|
分子式 |
C11H21NO5 |
分子量 |
247.29 g/mol |
IUPAC名 |
5-(hydroxymethyl)-2-(piperidin-1-ylmethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C11H21NO5/c13-6-8-9(14)10(15)11(16,17-8)7-12-4-2-1-3-5-12/h8-10,13-16H,1-7H2 |
InChIキー |
BVMWEJIZXVVALO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
正規SMILES |
C1CCN(CC1)CC2(C(C(C(O2)CO)O)O)O |
Key on ui other cas no. |
61819-69-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















